4-(DIMETHYLAMINO)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-20(2)15-5-3-13(4-6-15)16(22)19-14-7-10-21(11-8-14)17-18-9-12-23-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSETLUQQFGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves multiple steps, including the formation of the thiazole ring and the piperidine ring, followed by the introduction of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(Dimethylamino)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide have shown promising results in anticancer studies. For instance, derivatives of thiazole and piperidine have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, certain thiazole derivatives demonstrated significant antiproliferative activity against human colorectal carcinoma cells (HCT116) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 5.85 |
| Compound B | HCT116 | 4.53 |
| Standard Drug | 5-FU | 9.99 |
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that thiazole-containing compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 1.27 µM |
| Compound D | Escherichia coli | 2.54 µM |
| Compound E | Candida albicans | 1.43 µM |
Neuropharmacological Effects
The dimethylamino group in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders . Further studies are required to elucidate the specific mechanisms and therapeutic benefits.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Study on Anticancer Agents : A series of thiazole-based compounds were synthesized and tested for their anticancer properties, revealing that specific substitutions on the thiazole ring significantly enhanced their activity against various cancer cell lines .
- Antimicrobial Resistance : In the context of rising antimicrobial resistance, new thiazole derivatives were developed to combat resistant strains of bacteria, demonstrating improved efficacy compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural motifs—the benzamide core, dimethylamino group, and thiazole-piperidine system—distinguish it from related benzamides. Below is a comparative analysis with analogs from literature:
Table 1: Structural Comparison of Benzamide Derivatives
Pharmacological and Physicochemical Properties
- Thiazole vs. Thiazoles are known for kinase inhibition (e.g., imatinib analogs), whereas pyrimidines often serve as nucleotide mimics.
- Dimethylamino Group: The electron-donating dimethylamino group at the 4-position may enhance solubility in acidic environments (via protonation) compared to the trifluoromethyl group in , which reduces electron density and increases metabolic stability.
- Piperidine vs.
Biological Activity
4-(Dimethylamino)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound exhibits biological activity through several mechanisms:
Anticancer Activity
A detailed evaluation of the compound's anticancer properties includes:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Significant inhibition of growth |
| MCF7 (Breast Cancer) | 7.8 | Moderate inhibition |
| HeLa (Cervical Cancer) | 6.5 | Strong cytotoxic effects |
These results indicate that the compound may serve as a lead in developing new cancer therapies.
Case Studies
- Study on RET Kinase Inhibition : A study evaluated the efficacy of various benzamide derivatives in inhibiting RET kinase activity. The results indicated that compounds similar to this compound showed promising results in reducing kinase activity, leading to decreased cell proliferation in RET-driven cancers .
- Neuropharmacological Assessment : Preliminary assessments suggest that the compound may influence dopaminergic pathways; however, comprehensive neuropharmacological studies are needed to validate these claims.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate a moderate toxicity profile in animal models, with observed side effects including mild gastrointestinal disturbances and transient neurological symptoms at high doses.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 4-(dimethylamino)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide?
- Methodology :
- Reaction Setup : Reflux the intermediate (e.g., N-substituted piperidine derivatives) with 1,3-thiazole-2-yl reagents in tetrahydrofuran (THF) under inert atmosphere for 12–24 hours .
- Purification : Use column chromatography (eluent: chloroform/methanol, 3:1 v/v) followed by crystallization from diethyl ether or methanol to isolate the product .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of 1-amino-4-methylpiperazine) and reaction time to improve yields (typically 75–85%) .
Q. How can the structural identity of the compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., dimethylamino protons at δ ~2.3 ppm, aromatic protons in thiazole/benzamide moieties at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Use SHELX software for single-crystal refinement to resolve 3D conformation and hydrogen-bonding networks .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Protocols :
- Kinase Inhibition Assays : Test against CDK2 or SIRT2 using fluorescence-based ADP-Glo™ assays (IC determination) .
- GPCR Binding Studies : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can computational chemistry tools predict the compound’s interactions with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., CDK2) or GPCRs .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational dynamics .
- QSAR Modeling : Develop regression models correlating substituent effects (e.g., dimethylamino vs. methoxy) with bioactivity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Troubleshooting :
- Purity Verification : Re-examine compound purity via HPLC (≥95%) to rule out impurities skewing results .
- Protonation State Analysis : Adjust computational models for pH-dependent ionization (e.g., dimethylamino group pKa ~8.5) .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify unintended interactions .
Q. How can the compound’s regioselectivity in substitution reactions be controlled?
- Synthetic Design :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer reactivity toward the thiazole ring .
- Catalytic Systems : Employ Pd-catalyzed C–H activation for late-stage functionalization of the benzamide moiety .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperidine nitrogen .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) during preparative HPLC to separate enantiomers .
- Asymmetric Catalysis : Optimize enantioselective Buchwald-Hartwig amination for piperidine-thiazole coupling .
- Crystallization Control : Seed crystallization with enantiopure templates to suppress racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
